molecular formula C12H10Br2N2O3 B2636471 methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 2459962-72-0

methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B2636471
CAS RN: 2459962-72-0
M. Wt: 390.031
InChI Key: CBSWGKCDXHNITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazole derivatives serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds due to their reactivity. For instance, they are used in the preparation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of pyrazole derivatives offers mild conditions for generating versatile cynomethylene dyes and heterocyclic compounds from a broad spectrum of precursors including amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry

Methyl-substituted pyrazoles, a category to which methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate could conceptually belong, are recognized for their potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underlining their significance in medicinal chemistry. This includes applications in developing new leads for various therapeutic agents with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).

Bio-polymer Modification

Research on derivatives of biopolymers like xylan demonstrates the potential of chemical modifications, including esterification with carboxylate groups, to produce materials with specific properties. These modifications can influence the physical properties of biopolymers, making them useful for various applications, including drug delivery (Petzold-Welcke et al., 2014).

Anticancer Agent Development

The Knoevenagel condensation reaction, which could potentially involve pyrazole carboxylate derivatives, has been utilized in the development of anticancer agents. This method is instrumental in generating biologically active molecules targeting cancer cells, demonstrating the utility of pyrazole derivatives in synthesizing compounds with significant therapeutic potential (Tokala et al., 2022).

properties

IUPAC Name

methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O3/c1-18-8-4-3-6(5-7(8)13)10-9(14)11(16-15-10)12(17)19-2/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWGKCDXHNITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.